

# The Cellular Target of K-975: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | K-975     |           |
| Cat. No.:            | B15608640 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**K-975** is a potent, selective, and orally active small molecule inhibitor that targets the transcriptional enhanced associate domain (TEAD) family of transcription factors. As a pan-TEAD inhibitor, **K-975** covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins, disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). This inhibition of the YAP/TAZ-TEAD complex leads to the downregulation of downstream target genes, resulting in anti-proliferative effects in cancer cells, particularly those with a dysregulated Hippo signaling pathway. This document provides a detailed overview of the cellular target of **K-975**, its mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

#### The Cellular Target: TEAD Transcription Factors

The primary cellular target of **K-975** is the TEAD family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4).[1] These proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of the transcriptional co-activators YAP and TAZ.[4] Activated YAP/TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote cell growth and proliferation.[1]



**K-975** acts as a covalent inhibitor of all TEAD isoforms.[5] X-ray crystallography studies have revealed that **K-975** forms a covalent bond with a conserved cysteine residue (Cys359 in TEAD1) located in the central palmitate-binding pocket of TEAD.[2][4][6][7] This pocket is essential for the S-palmitoylation of TEAD, a post-translational modification that enhances its interaction with YAP/TAZ.[2][8] By binding to this site, **K-975** directly obstructs the interaction between TEAD and YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex.[2][3][6][9][10][11]

### **Quantitative Data**

The inhibitory activity of **K-975** has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Anti-proliferative Activity of K-975 in Malignant Pleural Mesothelioma (MPM) Cell Lines

| Cell Line | NF2 Status     | GI50 (nM) |
|-----------|----------------|-----------|
| NCI-H226  | Non-expressing | 30        |
| MSTO-211H | Expressing     | 50        |
| NCI-H2052 | Non-expressing | 180       |

Data sourced from AACR 2019 presentation abstract.[11]

## Table 2: Effect of K-975 on TEAD-YAP/TAZ Protein-Protein Interaction (PPI)



| Assay Type                   | Cell Line | Concentration<br>Range | Observation                                                                        |
|------------------------------|-----------|------------------------|------------------------------------------------------------------------------------|
| Halo-tag pull-down           | NCI-H226  | 10-10000 nM (24h)      | Inhibition of PPI<br>between Halo-<br>YAP/TAZ and<br>endogenous<br>TEAD1/4.[6][10] |
| Surface Plasmon<br>Resonance | N/A       | Not specified          | K-975 inhibits the binding between TEAD1-YBD and bio-YAPpep.[2]                    |

Table 3: In Vivo Anti-tumor Efficacy of K-975 in MPM

**Xenograft Models** 

| Xenograft Model     | Dosing Regimen                                      | Outcome                                |
|---------------------|-----------------------------------------------------|----------------------------------------|
| NCI-H226 s.c.       | 10, 30, 100, 300 mg/kg, p.o.,<br>b.i.d. for 14 days | Strong anti-tumor effect observed.[2]  |
| MSTO-211H s.c.      | 30, 100, 300 mg/kg, p.o., b.i.d. for 14 days        | Potent suppression of tumor growth.[2] |
| NCI-H226 orthotopic | Not specified                                       | Significant survival benefit.[11]      |

# Experimental Protocols High-Throughput Screening (HTS) for YAP/TAZ-TEAD Inhibitors

The discovery of **K-975** was facilitated by a high-throughput screening campaign.[2][4]

- Cell Lines: NCI-H2052 (NF2-deficient human MPM) and NCI-H661 (LATS1/2-deficient human NSCLC) cells were utilized.[2]
- Reporter System: A reporter plasmid containing the promoter of connective tissue growth factor (CTGF), a known TEAD target gene, driving the expression of luciferase (CTGF-Luc)



was transfected into the cells.[2]

 Screening Process: A chemical library was screened for compounds that inhibited the luciferase activity in these cell lines, indicating a disruption of the YAP/TAZ-TEAD signaling axis.[2]

#### X-ray Crystallography

To elucidate the binding mode of K-975 to TEAD, X-ray crystallography was performed.[2][8]

- Protein Construct: The YAP-binding domain (YBD) of TEAD1 was used for co-crystallization with K-975.[2][8]
- Crystallization and Data Collection: The TEAD1-YBD/K-975 complex was crystallized, and X-ray diffraction data were collected.
- Structure Determination: The crystal structure revealed that K-975 covalently binds to the cysteine residue (Cys359) within the palmitate-binding pocket of TEAD1.[2][8]

#### Halo-tag Pull-down Assay for Protein-Protein Interaction

This assay was used to confirm the inhibitory effect of **K-975** on the interaction between TEAD and YAP/TAZ in a cellular context.[2]

- Constructs: NCI-H226 cells were transfected with plasmids encoding Halo-tagged YAP or TAZ.
- Treatment: The transfected cells were incubated with varying concentrations of K-975 for 24 hours.[6]
- Pull-down and Detection: The Halo-tagged proteins were pulled down from cell lysates using HaloLink resin. The co-precipitated endogenous TEAD1 and TEAD4 were then detected by immunoblotting.

# Visualizations Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. immune-system-research.com [immune-system-research.com]
- 2. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]



- 3. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 11. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [The Cellular Target of K-975: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608640#what-is-the-cellular-target-of-k-975]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com